molecular formula C10H10ClNO B1420444 6-Methoxyisoquinoline hydrochloride CAS No. 915865-96-2

6-Methoxyisoquinoline hydrochloride

Cat. No.: B1420444
CAS No.: 915865-96-2
M. Wt: 195.64 g/mol
InChI Key: MHJDVDRMCCCPHE-UHFFFAOYSA-N
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Description

6-Methoxyisoquinoline hydrochloride is a chemical compound with the molecular formula C10H10ClNO. It is a derivative of isoquinoline, a heterocyclic aromatic compound. The addition of a hydrochloric acid group forms the hydrochloride salt, enhancing its solubility in water. This compound is primarily used in organic synthesis and scientific research.

Biochemical Analysis

Biochemical Properties

6-Methoxyisoquinoline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can act as a substrate or inhibitor in enzymatic reactions, affecting the overall biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the expression of genes involved in oxidative stress responses and apoptosis. This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in conformational changes in the target molecules, affecting their activity and interactions with other biomolecules. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects are often observed, where a specific dosage level triggers significant changes in cellular and metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biological activities. The compound can also affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into the mitochondria, where it can affect mitochondrial function and energy production. The distribution of this compound within tissues also determines its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or mitochondria, affecting protein synthesis and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyisoquinoline involves several steps:

    Starting Material: Benzaldehyde is used as the starting material.

    Nitration and Reduction: Benzaldehyde undergoes nitration to form m-methoxybenzaldehyde, followed by reduction.

    Diazotization and Hydrolysis: The reduced product is then subjected to diazotization and hydrolysis.

    Methylation: The hydrolyzed product is methylated to form 3-methoxybenzaldehyde.

    Condensation and Reduction: 3-methoxybenzaldehyde is condensed with nitromethane to form a Schiff base, which is then reduced using aluminum hydride to produce p-phenylethylamine.

    Pictet-Spengler Reaction: The Pictet-Spengler reaction of 3-methoxyl-p-phenylethylamine with 40% aqueous formaldehyde produces 6-methoxyl-1,2,3,4-tetrahydroisoquinoline.

    Dehydrogenation: Finally, dehydrogenation of 6-methoxyl-1,2,3,4-tetrahydroisoquinoline yields 6-Methoxyisoquinoline.

Industrial Production Methods: Industrial production methods for 6-Methoxyisoquinoline hydrochloride typically involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Comparison with Similar Compounds

    6-Methoxyquinoline: Similar in structure but lacks the isoquinoline moiety.

    5-Bromo-6-methoxyisoquinoline: A brominated derivative of 6-Methoxyisoquinoline.

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A reduced form of 6-Methoxyisoquinoline.

Uniqueness: 6-Methoxyisoquinoline hydrochloride is unique due to its specific structure, which combines the isoquinoline moiety with a methoxy group and a hydrochloride salt. This combination enhances its solubility and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

6-methoxyisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-7H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJDVDRMCCCPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675212
Record name 6-Methoxyisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915865-96-2
Record name 6-Methoxyisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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